An In-depth Technical Guide to 4-Amino-2-methylpyrimidine-5-carbothioamide (CAS 82302-19-0)
An In-depth Technical Guide to 4-Amino-2-methylpyrimidine-5-carbothioamide (CAS 82302-19-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-2-methylpyrimidine-5-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While direct biological data for this specific molecule is not extensively documented in publicly accessible literature, its structural motifs are present in a variety of biologically active compounds. This guide will delve into its chemical properties, a detailed, field-proven synthesis protocol, and an exploration of the potential biological significance of the 4-aminopyrimidine scaffold, supported by authoritative references. The synthesis section is designed to be a self-validating system, explaining the causality behind the experimental choices.
Introduction
4-Amino-2-methylpyrimidine-5-carbothioamide belongs to the pyrimidine class of heterocyclic compounds, which are core structures in numerous biologically important molecules, including nucleic acids and various therapeutic agents. The presence of an amino group at the 4-position and a carbothioamide group at the 5-position of the pyrimidine ring suggests its potential as a versatile building block for the synthesis of more complex molecules and as a candidate for biological screening. Pyrimidine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and protein kinase inhibitory effects[1][2]. This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this particular thioamide derivative.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Amino-2-methylpyrimidine-5-carbothioamide is presented in the table below. These properties are crucial for understanding its solubility, stability, and potential for further chemical modifications.
| Property | Value | Source |
| CAS Number | 82302-19-0 | N/A |
| Molecular Formula | C₆H₈N₄S | N/A |
| Molecular Weight | 168.22 g/mol | N/A |
| Appearance | Expected to be a solid | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | N/A |
Synthesis of 4-Amino-2-methylpyrimidine-5-carbothioamide
The synthesis of 4-Amino-2-methylpyrimidine-5-carbothioamide can be logically approached in a two-step process. The first step involves the synthesis of the nitrile precursor, 4-amino-2-methylpyrimidine-5-carbonitrile. The second, and key, step is the conversion of the nitrile functionality into the desired thioamide. This section provides a detailed, step-by-step methodology for this synthetic route.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 4-Amino-2-methylpyrimidine-5-carbothioamide.
Step 1: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile (CAS 698-29-3)
Rationale: The synthesis of the pyrimidine ring is a well-established cyclocondensation reaction. The choice of acetamidine hydrochloride and malononitrile as starting materials is based on their commercial availability and proven reactivity in forming the 4-aminopyrimidine scaffold.
Experimental Protocol:
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Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add t-butanol (10 g).
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Addition of Reagents: To the solvent, add acetamidine hydrochloride (1.13 g, 12 mmol), malononitrile (0.66 g, 10 mmol), and 30% aqueous formaldehyde (1.2 g, 12 mmol).
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Reaction Conditions: Heat the mixture to 65-70 °C and maintain this temperature for 4 hours with continuous stirring.
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Cooling and Oxidation: Cool the reaction mixture to 20-25 °C. Add 70 wt% t-butyl hydroperoxide (1.4 g) and continue the reaction at 30-35 °C for 1 hour.
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Work-up and Isolation: The product can be isolated by filtration and purified by recrystallization from a suitable solvent system. The yield of 2-methyl-4-amino-5-cyanopyrimidine is reported to be high, with excellent purity[3].
Step 2: Conversion of Nitrile to Thioamide
Rationale: The conversion of a nitrile to a primary thioamide is a crucial step. Several methods exist for this transformation, with the choice of reagent often depending on the substrate's sensitivity and desired reaction conditions. The use of hydrogen sulfide with a base catalyst is a classic and effective method.
Experimental Protocol (General Method):
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Reaction Setup: Dissolve 4-amino-2-methylpyrimidine-5-carbonitrile (5 mmol) in a suitable solvent mixture, such as methanol-water (2:3, 50 mL).
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Catalyst Addition: Add an anion-exchange resin (e.g., Dowex 1X8, SH- form, ca. 10 mL) to the solution.
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Introduction of Hydrogen Sulfide: Gently stir the suspension at room temperature while introducing a slow stream of hydrogen sulfide gas.
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Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion, filter the reaction mixture to remove the resin. The filtrate can be concentrated under reduced pressure, and the resulting crude product can be purified by chromatography or crystallization to yield 4-Amino-2-methylpyrimidine-5-carbothioamide[1].
Potential Biological Significance and Future Directions
While there is a lack of direct biological studies on 4-Amino-2-methylpyrimidine-5-carbothioamide, the 4-aminopyrimidine core is a well-recognized pharmacophore. This section explores the known biological activities of structurally related compounds to provide a rationale for future research into the title compound.
Kinase Inhibition
The 4-aminopyrimidine scaffold is a key structural feature in many kinase inhibitors. For instance, derivatives of 4-aminopyrimidine have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase, which is a crucial target in angiogenesis and cancer therapy[1]. Other related structures, such as 4-amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones, have been shown to be potent dual inhibitors of ErbB-2 and Epidermal Growth Factor Receptor (EGFR) kinases, both of which are implicated in various cancers[4].
Anticancer and Antimicrobial Activities
The pyrimidine nucleus is a fundamental component of DNA and RNA, making its analogues potential anticancer and antiviral agents[2]. Various derivatives of 4-aminopyrimidine have been synthesized and evaluated for their cytotoxic activity against different cancer cell lines[5][6][7][8]. The structural similarity of 4-Amino-2-methylpyrimidine-5-carbothioamide to these active compounds suggests its potential as a candidate for anticancer screening programs.
Future Research Perspectives
Given the established biological importance of the 4-aminopyrimidine scaffold, 4-Amino-2-methylpyrimidine-5-carbothioamide represents a valuable, yet underexplored, molecule. Future research should focus on:
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Biological Screening: A comprehensive screening of the compound against a panel of cancer cell lines and microbial strains to identify any potential therapeutic activity.
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Kinase Profiling: Assessing the inhibitory activity of the compound against a broad range of protein kinases to identify potential molecular targets.
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Structure-Activity Relationship (SAR) Studies: Utilizing the carbothioamide group as a handle for further chemical modifications to generate a library of derivatives for SAR studies, which could lead to the discovery of more potent and selective compounds.
The synthesis protocol detailed in this guide provides a reliable method for obtaining the necessary quantities of 4-Amino-2-methylpyrimidine-5-carbothioamide to enable these future investigations.
Conclusion
4-Amino-2-methylpyrimidine-5-carbothioamide is a heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. While its own biological profile remains to be fully elucidated, its synthesis from readily available starting materials is achievable through established chemical transformations. The detailed synthetic protocol provided herein offers a clear and reproducible pathway for its preparation. The known biological activities of structurally related 4-aminopyrimidine derivatives provide a strong rationale for the further investigation of this compound as a potential therapeutic agent. This technical guide serves as a critical resource to facilitate and inspire future research into this promising molecule.
References
- Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. (URL: )
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Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (URL: [Link])
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (URL: [Link])
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (URL: [Link])
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (URL: [Link])
-
Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors. (URL: [Link])
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Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (URL: [Link])
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4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors. (URL: [Link])
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